molecular formula C11H12FNO4 B1283596 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid CAS No. 219858-64-7

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B1283596
CAS No.: 219858-64-7
M. Wt: 241.22 g/mol
InChI Key: CEYBRSLAYCIMOV-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

Research on compounds structurally related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, such as flurbiprofen, highlights the importance of synthesis methods and chemical intermediates in pharmaceutical manufacturing. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such intermediates involves complex chemical reactions, with considerations towards the cost, safety, and efficiency of the process (Qiu et al., 2009).

Environmental and Ecotoxicological Considerations

The degradation of pharmaceutical compounds like acetaminophen in the environment has been extensively studied. Advanced Oxidation Processes (AOPs) have been used to treat acetaminophen in aqueous media, leading to the formation of various by-products. The environmental presence and biotoxicity of these by-products, as well as their degradation pathways, are crucial for understanding the environmental impact of pharmaceuticals (Qutob et al., 2022).

Biotechnological and Pharmacological Potential

Compounds related to this compound, such as levulinic acid and its derivatives, have shown significant potential in drug synthesis and other medical applications. Levulinic acid's functional groups make it a versatile candidate for drug synthesis, potentially reducing the cost and environmental impact of pharmaceutical manufacturing (Zhang et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function or activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects .

Properties

IUPAC Name

2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYBRSLAYCIMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568144
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219858-64-7
Record name N-Acetyl-3-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.